(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine
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Overview
Description
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of two amine groups attached to a tetrahydrofuran ring, with specific stereochemistry at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the amine groups.
N,N-Dimethylethylenediamine: A related compound with a different ring structure.
3,4-Diaminotetrahydrofuran: A similar compound without the N3,N3-dimethyl substitution.
Uniqueness
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
728008-13-7 |
---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S,4S)-3-N,3-N-dimethyloxolane-3,4-diamine |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
IUMNKTUVNOMOMG-PHDIDXHHSA-N |
Isomeric SMILES |
CN(C)[C@@H]1COC[C@H]1N |
SMILES |
CN(C)C1COCC1N |
Canonical SMILES |
CN(C)C1COCC1N |
solubility |
not available |
Origin of Product |
United States |
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